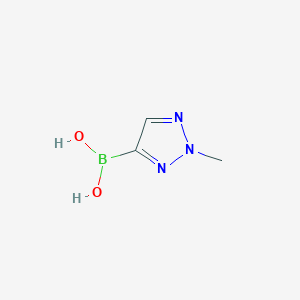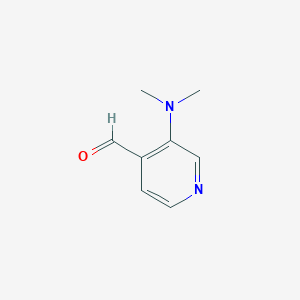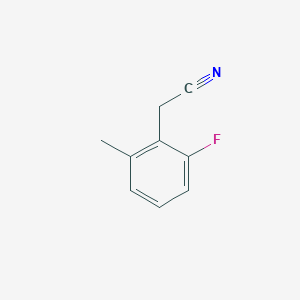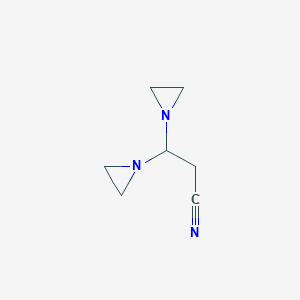![molecular formula C6H5FN2O B11923283 (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine: is a chemical compound that features a fluorinated pyridine ring attached to a hydroxylamine group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. The fluorinated pyridine ring can interact with biological targets, while the hydroxylamine group can form covalent bonds with specific biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with metal ions and its reactivity with biological nucleophiles make it a candidate for drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can impart unique properties such as enhanced thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its fluorinated pyridine ring and hydroxylamine group. The fluorine atom can engage in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparación Con Compuestos Similares
- (NZ)-N-[(5-chloropyridin-3-yl)methylidene]hydroxylamine
- (NZ)-N-[(5-bromopyridin-3-yl)methylidene]hydroxylamine
- (NZ)-N-[(5-iodopyridin-3-yl)methylidene]hydroxylamine
Comparison: Compared to its halogenated analogs, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it potentially more effective in certain applications. Additionally, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its chlorinated, brominated, and iodinated counterparts.
Propiedades
Fórmula molecular |
C6H5FN2O |
|---|---|
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3- |
Clave InChI |
XUFPVTMDAAHZQP-OQFOIZHKSA-N |
SMILES isomérico |
C1=C(C=NC=C1F)/C=N\O |
SMILES canónico |
C1=C(C=NC=C1F)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)







![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)



